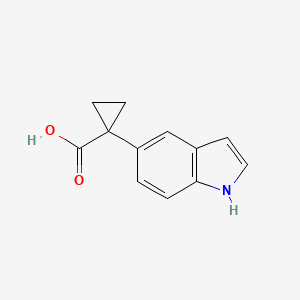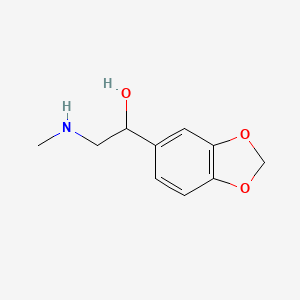
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Ethanol Group: The next step involves the introduction of the ethanol group through a Grignard reaction. This can be achieved by reacting 1,3-benzodioxole with ethyl magnesium bromide.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
Aplicaciones Científicas De Investigación
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter release and reuptake, leading to changes in neuronal activity and signaling pathways.
Comparación Con Compuestos Similares
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but lacks the methylamino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but lacks the ethanol group.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methylamino and ethanol groups in this compound makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13NO3/c1-11-5-8(12)7-2-3-9-10(4-7)14-6-13-9/h2-4,8,11-12H,5-6H2,1H3 |
Clave InChI |
HRSMJYYVSRYWBF-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC2=C(C=C1)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


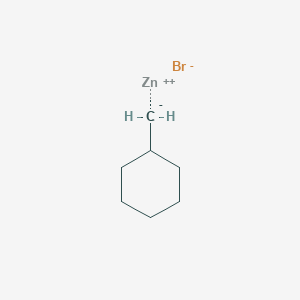

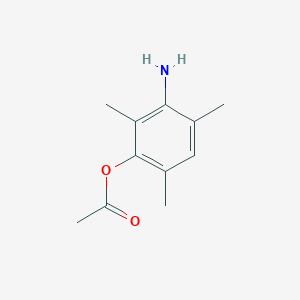
![3-(2-Methylcyclohexyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8464633.png)
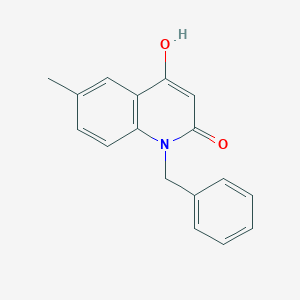
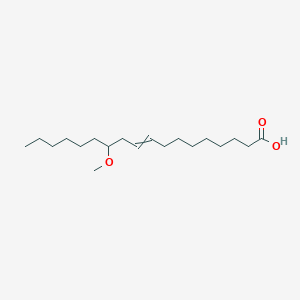
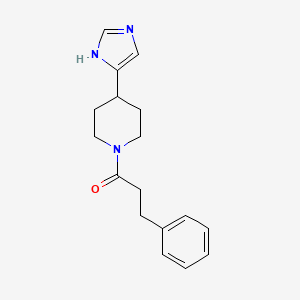
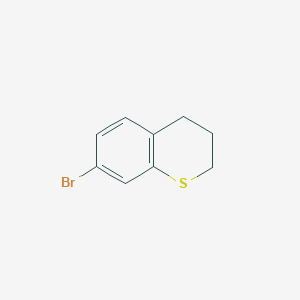
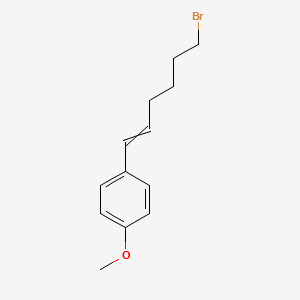
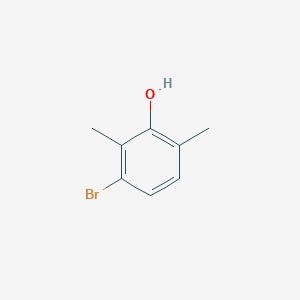
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8464667.png)
![{[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane](/img/structure/B8464680.png)
![N-[5-(6-cyclopropyl-pyrazin-2-yl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8464689.png)
